molecular formula C25H28O4 B1234893 Abyssinone VI

Abyssinone VI

Cat. No. B1234893
M. Wt: 392.5 g/mol
InChI Key: PEKZTKWPHQWTIM-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abyssinone VI is a member of the class of chalcones that is isolated from the stem of Erythrina abyssinica. It has a role as a plant metabolite. It is a polyphenol, a member of chalcones and a member of resorcinols.

Scientific Research Applications

Antibacterial Activity

  • Abyssinone VI demonstrates moderate antibacterial activities. It's part of a group of compounds including abyssinone-IV and abyssinone-V which showed remarkable antibacterial activities, particularly against certain bacteria strains (Yang et al., 2013).

Anticonvulsant and Sedative Effects

  • Studies on Abyssinone V-4’ methyl ether, a related compound, have shown anticonvulsant properties but not sedative properties. This supports the use of certain Erythrina species in traditional medicine for treating epilepsy (Emmanuel et al., 2015).

Anti-Cancer Activities

  • Abyssinone I and II, closely related to Abyssinone VI, have been synthesized and found to induce apoptosis through the mitochondrial pathway in human cervix carcinoma cells, indicating potential anticancer activities (Samaga et al., 2014).
  • Additionally, abyssinones A - D, isolated from the stem bark of Erythrina abyssinica, exhibited moderate cytotoxic activity against human colorectal cancer cell lines (Cui et al., 2008).

Potential for Chemoprevention

  • Synthesis and evaluation of abyssinone II and its analogues as aromatase inhibitors suggest potential for chemoprevention of breast cancer. Certain derivatives showed significant increases in aromatase inhibitory activity (Maiti et al., 2007).

properties

Product Name

Abyssinone VI

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C25H28O4/c1-16(2)5-8-19-13-18(14-20(25(19)29)9-6-17(3)4)7-12-23(27)22-11-10-21(26)15-24(22)28/h5-7,10-15,26,28-29H,8-9H2,1-4H3/b12-7+

InChI Key

PEKZTKWPHQWTIM-KPKJPENVSA-N

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)C2=C(C=C(C=C2)O)O)C

SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)C2=C(C=C(C=C2)O)O)C

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)C2=C(C=C(C=C2)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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